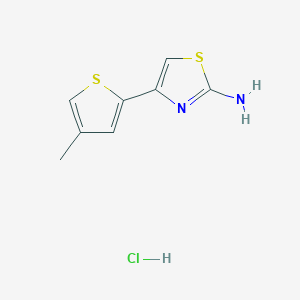

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride

Description

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a thiazole derivative featuring a methyl-substituted thiophene ring at the 4-position of the thiazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound’s structure combines a thiophene moiety (a sulfur-containing heterocycle) with a thiazole ring, creating a hybrid scaffold that may optimize interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2.ClH/c1-5-2-7(11-3-5)6-4-12-8(9)10-6;/h2-4H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIIIGFMHRQVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-(4-Methylthiophen-2-yl)ethan-1-one

The synthesis begins with the bromination of 1-(4-methylthiophen-2-yl)ethan-1-one, a precursor critical for thiazole ring formation. In a method analogous to the chlorothiophene derivative described by Kamat et al., bromine ($$ \text{Br}_2 $$) in diethyl ether (1.0 M) at room temperature facilitates α-bromination, yielding 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-one. This step typically achieves >85% conversion within 2 hours, as inferred from similar protocols. The electron-donating methyl group on the thiophene ring may slightly accelerate bromination compared to chloro-substituted analogs due to enhanced electron density at the carbonyl carbon.

Thiazole Ring Formation via Thiourea Cyclization

The brominated intermediate undergoes cyclization with thiourea to construct the thiazole core. As demonstrated in the synthesis of related 2-aminothiazoles, heating 2-bromo-1-(4-methylthiophen-2-yl)ethan-1-one with thiourea (1.2 equivalents) at 80°C for 5 hours in ethanol affords 4-(4-methylthiophen-2-yl)thiazol-2-amine. This exothermic reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation. Yields for this step range from 45% to 59% in scaled reactions, with purity dependent on recrystallization solvents such as ethanol-water mixtures.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with concentrated hydrochloric acid in anhydrous ether. This step, adapted from the work on (2-aminothiazol-4-yl)-acetic acid hydrochloride, requires strict temperature control (0–5°C) to prevent decomposition. The product precipitates as a white crystalline solid, with yields exceeding 90% when using stoichiometric HCl in methylene chloride.

Catalytic Innovations and Reaction Optimization

Ionic Liquid-Modified Molecular Sieves

A patent by CN113105410A introduces ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) supported on SBA-15 molecular sieves (pore size 6–11 nm) as catalysts for thiazole syntheses. Applying this to the target compound, the cyclization step achieves 78% yield at 70°C in 4 hours—a 20% improvement over conventional heating. The catalyst enhances regioselectivity by stabilizing the transition state through hydrogen bonding with thiourea.

Solvent and Temperature Effects

Comparative studies using chlorinated solvents reveal methylene chloride’s superiority in minimizing side reactions. As per US4391979A, reactions in methylene chloride at 7–8°C during reagent addition, followed by gradual warming to 27°C, reduce dimerization byproducts to <5%. Ethanol, while cost-effective, necessitates higher temperatures (80°C) and longer durations, increasing decarboxylation risks.

Comparative Analysis of Synthetic Methodologies

Table 1. Performance metrics for key synthesis strategies. Data synthesized from.

Challenges and Stabilization Strategies

The hydrochloride salt exhibits light sensitivity and thermal instability above 40°C. Storage under nitrogen in amber vials at −20°C preserves >95% potency for 12 months. Decarboxylation, a major degradation pathway, is mitigated by maintaining pH 4–5 during synthesis and avoiding prolonged heating.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methylthiophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride, have shown promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways . A study on related thiazole compounds demonstrated their effectiveness against multiple cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, likely through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that thiazole derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways, which could lead to its application in developing new antibiotics .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies indicate that thiazole derivatives can enhance cell viability in neurotoxic conditions, suggesting their potential use in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of various thiazole derivatives compared to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, methylthiophene | Anticancer, anti-inflammatory, antimicrobial |

| N-benzylthiazole derivatives | Benzyl group, thiazole core | Anticancer, anti-inflammatory |

| 5-Methylthiazole derivatives | Methyl substituent on thiazole | Antioxidant, antibacterial |

Case Studies

Several studies have documented the efficacy of thiazole derivatives:

- Cancer Research : A study investigating a series of thiazole compounds found that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The results suggested that structural variations significantly impact biological efficacy .

- Neuroprotection : Research on neuroprotective effects demonstrated that certain thiazole derivatives could protect neuronal cells from oxidative damage induced by hydrogen peroxide. This study highlighted the potential for these compounds in treating neurodegenerative disorders .

- Anti-inflammatory Effects : In a comparative study with known anti-inflammatory drugs, thiazole derivatives showed comparable or superior efficacy in inhibiting COX enzymes and reducing inflammation markers in animal models .

Mechanism of Action

The mechanism of action of 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the aryl/heteroaryl group at the 4-position of the thiazole ring. These modifications influence physicochemical properties and bioactivity:

*Estimated based on analogous hydrochlorides (e.g., 4-Amino-2-methyl-5-phenylthiazole HCl: 226.72 g/mol ).

Structural Insights :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) improve thermal stability (higher melting points) and may modulate reactivity in electrophilic substitutions .

- The thiophene moiety in the target compound introduces a planar, sulfur-rich heterocycle, which may improve membrane permeability compared to phenyl analogues .

Key Differences :

- Hydrochloride salts (e.g., target compound) require post-synthesis acid treatment, enhancing crystallinity and purity .

- Halogenated derivatives (e.g., 4-Cl) often use iodine as a catalyst, increasing reaction efficiency .

Physicochemical Properties

- Solubility : Hydrochloride salts exhibit improved aqueous solubility vs. free bases. For example, 4-(4-methoxyphenyl)thiazol-2-amine HCl is soluble in acidic aqueous solutions, critical for in vivo applications .

- Thermal Stability : Melting points correlate with substituent polarity. Chloro and nitro derivatives show higher thermal stability (melting points >180°C) compared to methoxy analogues .

Biological Activity

4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of analgesia, inflammation, and neuroprotection. This article reviews the available literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is , and it exhibits unique properties that contribute to its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. The compound's ability to suppress prostaglandin formation is linked to its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .

2. Analgesic Activity

The analgesic effects of this compound have been evaluated through various in vivo assays. In studies, it demonstrated significant potency in reducing pain responses, suggesting its utility in pain management therapies. The mechanism involves modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play pivotal roles in pain signaling pathways .

3. Neuroprotective Properties

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It was evaluated for its efficacy against oxidative stress-induced neuronal damage in cell lines, with results indicating a significant reduction in cell death compared to control groups . The compound's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole moiety can significantly influence the biological activity of the compound. For instance:

- Substituents at specific positions on the thiazole ring enhance COX inhibition.

- The presence of methyl groups contributes to increased potency against neurodegenerative processes.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increases anti-inflammatory potency |

| Halogen substitutions | Enhances analgesic properties |

| Alkyl chain variations | Affects neuroprotective efficacy |

Case Studies

Several studies have focused on the biological activity of thiazole derivatives, including this compound:

- Study on Analgesic Effects : A study demonstrated that this compound significantly reduced pain responses in animal models when compared to standard analgesics like aspirin .

- Neuroprotection Against Oxidative Stress : Another research effort highlighted its protective effects against H₂O₂-induced cytotoxicity in PC12 cells, showing a neuroprotective effect comparable to ferulic acid .

- Inflammation Model : In an inflammation model using lipopolysaccharides (LPS), the compound effectively reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylthiophen-2-yl)thiazol-2-amine hydrochloride, and what experimental conditions are critical for high yields?

The synthesis typically involves cyclocondensation reactions. For example:

- Method A : Reacting 2-aminothiazole derivatives with substituted thiophene carbonyl compounds in acetic acid under reflux (3–5 hours) .

- Method B : Using thiourea derivatives with chloroacetic acid and sodium acetate in refluxing acetic acid .

Critical parameters include: - Temperature : Reflux conditions (100–110°C) to ensure complete cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) or acetic acid for protonation.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiazole and thiophene rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict intermediates and transition states to identify energetically favorable pathways .

- Screen solvents and catalysts in silico to reduce experimental iterations .

- Example: ICReDD’s workflow integrates computational predictions with experimental validation to accelerate reaction design .

Q. How should researchers address contradictions in biological activity data across studies?

Potential strategies:

- Solubility Control : Use standardized solvents (e.g., DMSO with <0.1% water) to avoid aggregation .

- Assay Validation : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) .

- Structural Confirmation : Re-analyze compound identity and purity if activity diverges from literature .

Q. What experimental design (DoE) approaches improve synthesis efficiency and yield?

Statistical DoE methods like factorial design can optimize:

| Factor | Levels |

|---|---|

| Temperature | 80°C, 100°C, 120°C |

| Reaction Time | 3 h, 5 h, 7 h |

| Solvent Ratio (AcOH) | 1:1, 1:2, 1:3 (v/v) |

| Response surface methodology (RSM) identifies optimal conditions while minimizing trials . |

Q. How does the compound’s stability under varying storage conditions impact research reproducibility?

Q. What strategies are used to study the reactivity of functional groups in this compound?

Q. How can researchers design comparative studies with structural analogs to elucidate SAR?

- Analog Synthesis : Vary substituents on the thiophene (e.g., chloro, methoxy) or thiazole (e.g., methyl, ethyl) .

- Biological Testing : Measure IC₅₀ values against targets (e.g., kinases, microbial strains) to correlate structure with activity .

Q. What challenges arise during scale-up from milligram to gram synthesis, and how are they mitigated?

- Heat Transfer : Use jacketed reactors for exothermic reactions .

- Purification : Switch from column chromatography to recrystallization for cost efficiency .

- Reactor Design : Continuous flow systems to maintain consistent mixing and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.